REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)([O-])=O>[Pd].C(O)C>[N:13]1([C:5]2[C:6]([NH2:10])=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])N1CCCCC1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere (1 atm.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off on a CELITE™ pad
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (hexane/EtOAc, 80/20)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |